molecular formula C14H20N2OS B247127 4-(1-Pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine

4-(1-Pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine

Cat. No. B247127
M. Wt: 264.39 g/mol
InChI Key: USPTXRXTTQJMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine, commonly known as PT, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention over the years due to its potential use in scientific research. PT has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

PT acts by binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the reuptake of dopamine, PT increases the concentration of dopamine in the synapse, leading to increased neurotransmission. This mechanism of action is similar to that of cocaine and other stimulant drugs.
Biochemical and Physiological Effects:
PT has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, indicating its stimulant properties. PT has also been found to increase the release of dopamine in the brain, leading to increased reward-seeking behavior. Additionally, PT has been shown to have analgesic properties, reducing pain sensation in animal models.

Advantages and Limitations for Lab Experiments

PT has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, making it a valuable tool for studying the role of dopamine in various neurological disorders. PT is also readily available and relatively inexpensive compared to other research chemicals. However, PT has some limitations for lab experiments. It has a short half-life, making it difficult to study its long-term effects. Additionally, PT has a high potential for abuse, which may limit its use in some research settings.

Future Directions

There are several future directions for the use of PT in scientific research. One potential area of study is the role of dopamine in addiction and substance abuse. PT could be used to study the effects of dopamine on drug-seeking behavior and to develop new treatments for addiction. Additionally, PT could be used to study the role of dopamine in other neurological disorders such as depression and anxiety. Finally, PT could be used to develop new pain medications with fewer side effects than current treatments.
Conclusion:
In conclusion, 4-(1-Pyrrolidinyl)-1-(2-thienylcarbonyl)piperidine, or PT, is a synthetic compound with a range of biochemical and physiological effects. It has been widely used in scientific research due to its ability to bind to various receptors in the brain and nervous system. PT has a potent and selective dopamine reuptake inhibition mechanism of action, making it a valuable tool for studying the role of dopamine in various neurological disorders. While PT has some limitations for lab experiments, it has several future directions for use in scientific research.

Synthesis Methods

The synthesis of PT involves the reaction of 2-thiophenecarbonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with pyrrolidine to yield PT. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

PT has been widely used in scientific research due to its ability to bind to various receptors in the brain and nervous system. It has been found to be a potent inhibitor of dopamine reuptake, making it a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia. PT has also been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.

properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

(4-pyrrolidin-1-ylpiperidin-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C14H20N2OS/c17-14(13-4-3-11-18-13)16-9-5-12(6-10-16)15-7-1-2-8-15/h3-4,11-12H,1-2,5-10H2

InChI Key

USPTXRXTTQJMNS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.